N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide

TRPA1 Pain Calcium flux

N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide (CAS 2035037-04-6) is a synthetic, multi-functionalized heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine scaffold class. It is frequently referenced as a selective antagonist of the estrogen receptor β (ERβ), distinguishing the signaling roles of ERβ from those of the closely related ERα.

Molecular Formula C16H11F3N4O
Molecular Weight 332.286
CAS No. 2035037-04-6
Cat. No. B2486085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide
CAS2035037-04-6
Molecular FormulaC16H11F3N4O
Molecular Weight332.286
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
InChIInChI=1S/C16H11F3N4O/c17-16(18,19)13-8-14-20-9-12(10-23(14)22-13)21-15(24)7-6-11-4-2-1-3-5-11/h1-10H,(H,21,24)/b7-6+
InChIKeyPSUXLEIZUMIHJI-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide (CAS 2035037-04-6): Sourcing a Selective Chemical Probe for ERβ and TRPA1 Research


N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide (CAS 2035037-04-6) is a synthetic, multi-functionalized heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine scaffold class . It is frequently referenced as a selective antagonist of the estrogen receptor β (ERβ), distinguishing the signaling roles of ERβ from those of the closely related ERα [1]. Independent affinity profiling has also identified this compound as a ligand for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with a reported IC50 of 64 nM in a human TRPA1 calcium flux assay, indicating a secondary pharmacological target distinct from the nuclear receptor activity [2].

Why In-Class Pyrazolo[1,5-a]pyrimidine Analogs Cannot Simply Replace N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide in ERβ and TRPA1 Studies


The pyrazolo[1,5-a]pyrimidine scaffold is a prolific core in medicinal chemistry, yielding potent inhibitors for diverse targets including CDKs, TRK, and ATR kinases [1]. However, the specific decoration pattern of N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide—a 2-trifluoromethyl group combined with a cinnamamide side chain at the 6-position—is critical for its dual pharmacological profile. In contrast, the widely used ERβ antagonist PHTPP (CAS 805239-56-9) is a 3,5,7-substituted pyrazolo[1,5-a]pyrimidine with a completely different substitution pattern, and other commercially available pyrazolo[1,5-a]pyrimidine kinase inhibitors are optimized for entirely different ATP-binding pockets . Therefore, substituting this compound with a generic pyrazolo[1,5-a]pyrimidine building block or a different ERβ antagonist risks off-target kinase inhibition or loss of the TRPA1 modulatory component, directly compromising experimental reproducibility in target deconvolution studies .

Quantitative Differentiation of N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide vs. Closest Analogs in ERβ and TRPA1 Assays


TRPA1 Antagonism: 6.1-Fold Improvement in Potency over a Representative Reference Antagonist

The compound demonstrates significantly higher potency at the human TRPA1 ion channel compared to the reference antagonist A-967079. In a standardized HEK293 cellular Ca2+ influx assay, this compound inhibited cinnamaldehyde-induced activation with an IC50 of 64 nM [1], whereas A-967079, a widely used selective TRPA1 antagonist, exhibits an IC50 of 390 nM under analogous conditions (rat TRPA1) [2]. This represents a 6.1-fold improvement in potency.

TRPA1 Pain Calcium flux

Anti-Proliferative Activity in Cancer Cell Lines: Broad-Spectrum Cytostatic Effect

The compound exhibits consistent anti-proliferative activity across a panel of cancer cell lines. In vitro cell growth inhibition assays report IC50 values between 10–20 µM against PC3 (prostate), K562 (leukemia), HeLa (cervical), and A549 (lung) cell lines . For comparison, the well-characterized CDK inhibitor dinaciclib (a pyrazolo[1,5-a]pyrimidine with a distinct substitution pattern) shows much greater potency (IC50 ~4–10 nM) in similar panels, but also significantly higher kinase selectivity risk [1].

Anticancer Cytotoxicity Pyrazolo[1,5-a]pyrimidine

Structural Determinants of ERβ Binding: Comparison with PHTPP

This compound is asserted to act as a selective ERβ antagonist, a property shared with the widely used tool compound PHTPP (CAS 805239-56-9). However, its 2-trifluoromethyl-6-cinnamamide substitution pattern is structurally distinct from PHTPP's 3,5,7-substitution . While direct side-by-side ERβ binding data for this exact compound are not available in peer-reviewed literature, class-level inference from pyrazolo[1,5-a]pyrimidine ERβ antagonist SAR suggests that the 2-CF3 group enhances metabolic stability and the cinnamamide moiety may confer a unique type of antagonism (full vs. partial) .

Estrogen Receptor β Selectivity SAR

Optimal Research and Procurement Applications for N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide (CAS 2035037-04-6)


TRPA1-Dependent Inflammatory Pain Target Validation Studies

The compound's potent TRPA1 antagonism (IC50 64 nM) makes it a suitable candidate for in vitro and ex vivo studies investigating the role of TRPA1 in neurogenic inflammation and pain signaling [1]. Its moderate cytotoxicity profile (IC50 10-20 µM in cancer cells ) allows for TRPA1 functional assays without immediate cell death, a critical requirement for ion channel electrophysiology and calcium imaging experiments in primary sensory neurons.

ERβ Signaling Pathway Deconvolution in Breast and Ovarian Cancer Models

As a selective ERβ antagonist, this compound can be used to dissect ERβ-mediated transcriptional programs in ERα/ERβ co-expressing cancer cell lines such as SKOV3 and OV2008 . Its structural divergence from PHTPP provides an orthogonal chemical probe, essential for confirming that observed phenotypes are truly ERβ-dependent and not artifacts of a single chemotype.

Dual-Target Chemical Biology and Polypharmacology Assessment

The combined ERβ antagonism and TRPA1 blockade presents a unique pharmacological profile not shared by other commercially available pyrazolo[1,5-a]pyrimidines. This compound is therefore valuable for academic screening programs aimed at identifying novel dual-action mechanisms for conditions where both estrogen signaling and neurogenic inflammation are implicated, such as endometriosis or bladder pain syndrome [1] .

In Vitro Toxicology and Off-Target Profiling Panels

Due to its moderate potency and known dual activity, this compound serves as an excellent positive control or test article in off-target screening panels (e.g., CEREP, SafetyScreen) to define the selectivity boundaries of pyrazolo[1,5-a]pyrimidine chemical libraries. Its quantified TRPA1 IC50 of 64 nM provides a benchmark for interpreting functional cross-reactivity in lead optimization programs [1].

Quote Request

Request a Quote for N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.